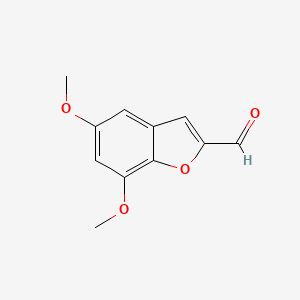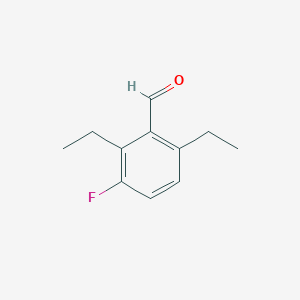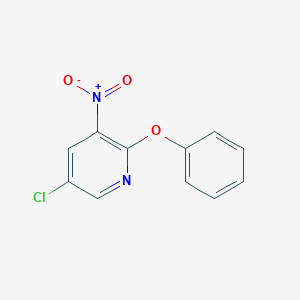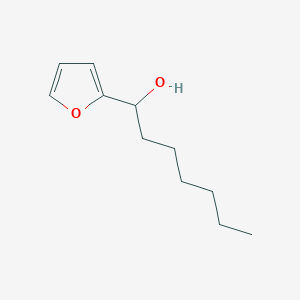
alpha-n-Hexylfurfuryl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-n-Hexylfurfuryl alcohol is an organic compound characterized by the presence of a furan ring attached to a heptanol chain The furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: alpha-n-Hexylfurfuryl alcohol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with heptanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or platinum on carbon are commonly employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: alpha-n-Hexylfurfuryl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Formation of 1-(2-furyl)-1-heptanone.
Reduction: Formation of 1-(2-furyl)-1-heptanol derivatives.
Substitution: Formation of various substituted furans.
Scientific Research Applications
alpha-n-Hexylfurfuryl alcohol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-n-Hexylfurfuryl alcohol involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, influencing the compound’s biological activity. For example, it may interact with enzymes or receptors, modulating their function and leading to specific physiological effects.
Comparison with Similar Compounds
- 1-(2-Furyl)-1-hexanol
- 1-(2-Furyl)-1-octanol
- 2-Furylmethanol
Comparison: alpha-n-Hexylfurfuryl alcohol is unique due to its specific heptanol chain length, which can influence its chemical reactivity and biological activity. Compared to shorter or longer chain analogs, this compound may exhibit distinct properties, making it suitable for specific applications.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(furan-2-yl)heptan-1-ol |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-10,12H,2-5,7H2,1H3 |
InChI Key |
VAQHAZJXEIUTLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


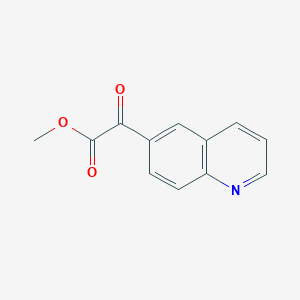
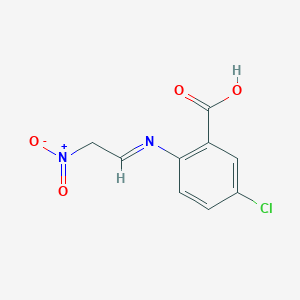
![1-Acetyl-piperidine-4-carboxylic acid [2-(4-fluoro-phenyl)-2-oxo-ethyl]amide](/img/structure/B8285488.png)
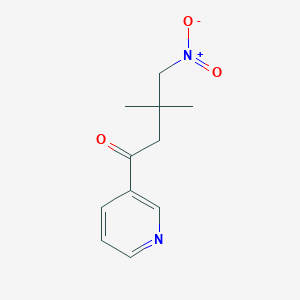
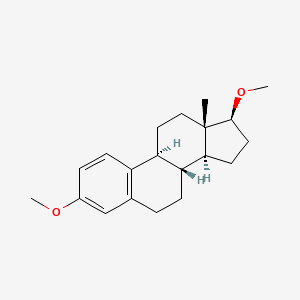
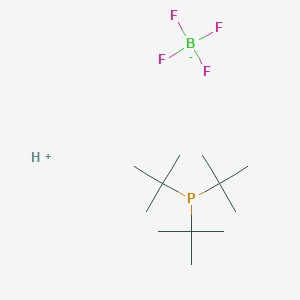
![2-Vinyl-4H-1,3-thiazolo[5,4-c]isoquinolin-5-one](/img/structure/B8285528.png)
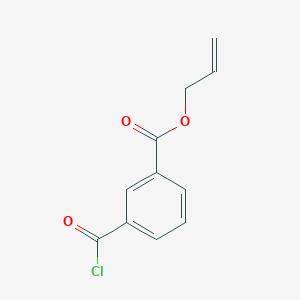
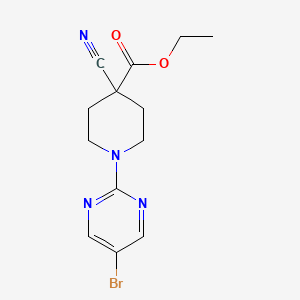
![1-[(2,2-Diethoxyethyl)thio]-2-methoxybenzene](/img/structure/B8285549.png)

